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4-CDP-2-C-methyl-D-erythritol - 263016-94-0

4-CDP-2-C-methyl-D-erythritol

Catalog Number: EVT-400391
CAS Number: 263016-94-0
Molecular Formula: C14H25N3O14P2
Molecular Weight: 521.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-CDP-2-C-methyl-D-erythritol is a nucleotide-alditol, an alditol 4-phosphate and a tetritol phosphate. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 4-CDP-2-C-methyl-D-erythritol(2-).
4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
4-CDP-2-C-methyl-D-erythritol is a natural product found in Arabidopsis thaliana and Asparagus officinalis with data available.
Overview

4-Diphosphocytidyl-2-C-methyl-D-erythritol is a crucial intermediate in the non-mevalonate pathway, also known as the methylerythritol phosphate pathway, which is vital for the biosynthesis of isoprenoids in many bacteria and plants. This compound is significant because it does not exist in higher animals, including humans, making it an attractive target for antimicrobial drug development. The methylerythritol phosphate pathway is essential for the synthesis of isopentenyl diphosphate and dimethylallyl diphosphate, which are fundamental building blocks for various biological molecules, including terpenes and carotenoids .

Source

4-Diphosphocytidyl-2-C-methyl-D-erythritol is derived from the precursor 2-C-methyl-D-erythritol 4-phosphate through enzymatic reactions catalyzed by specific kinases and synthases within the methylerythritol phosphate pathway. The pathway is present in various pathogenic microbes, including Mycobacterium tuberculosis, which further emphasizes its importance in biochemistry and potential pharmaceutical applications .

Classification

This compound can be classified under several categories:

  • Chemical Classification: Nucleotide derivative.
  • Biochemical Classification: Intermediate in the methylerythritol phosphate pathway.
  • Functional Classification: Precursor for isoprenoid biosynthesis.
Synthesis Analysis

Methods

The synthesis of 4-diphosphocytidyl-2-C-methyl-D-erythritol has been achieved through various methods, primarily involving multi-step organic synthesis. One notable approach involves starting from D-arabinose to produce the necessary intermediates through selective phosphorylation and other reactions .

Technical Details

  1. Starting Materials: D-arabinose or D-(+)-arabitol.
  2. Key Reactions:
    • Protection of hydroxyl groups to prevent unwanted reactions during synthesis.
    • Selective phosphorylation using phosphoramide reagents.
    • Enzymatic steps involving kinases to introduce phosphate groups at specific positions.
  3. Yield: Synthesis routes reported yields vary but can be low due to the complexity of protecting group strategies and subsequent deprotection steps .
Molecular Structure Analysis

Structure

The molecular structure of 4-diphosphocytidyl-2-C-methyl-D-erythritol consists of a cytidine moiety linked to a diphosphate group and a 2-C-methyl-D-erythritol unit. The structural formula emphasizes the presence of multiple phosphate groups, which are critical for its function in biochemical pathways.

Data

  • Molecular Formula: C₁₃H₁₈N₃O₁₄P₂
  • Molecular Weight: Approximately 407.24 g/mol
  • Structural Features: Contains a ribonucleoside structure with two phosphate groups attached, facilitating its role as a substrate in enzymatic reactions.
Chemical Reactions Analysis

Reactions

4-Diphosphocytidyl-2-C-methyl-D-erythritol participates in several key reactions within the methylerythritol phosphate pathway:

  1. Phosphorylation: Catalyzed by specific kinases that add phosphate groups to create more complex intermediates.
  2. Cyclization: Enzymes such as ME-CPP synthase convert this compound into cyclic forms that are crucial for downstream biosynthetic processes .
  3. Dephosphorylation: This reaction can lead to the formation of other metabolites that are involved in plant defense mechanisms against herbivores.

Technical Details

These reactions often require specific enzyme conditions (e.g., pH, temperature) and cofactors (e.g., magnesium ions) to proceed efficiently.

Mechanism of Action

Process

The mechanism of action for 4-diphosphocytidyl-2-C-methyl-D-erythritol primarily involves its role as a substrate in enzymatic reactions that lead to the production of isoprenoid precursors.

Data

  1. Enzymatic Pathway: It acts as a substrate for enzymes like CDP-ME kinase, which phosphorylates it to produce diphosphocytidyl-2-C-methyl-D-erythritol-2-phosphate.
  2. Significance: This phosphorylation step is crucial for further metabolic transformations leading to essential biomolecules.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid or powder.
  • Solubility: Soluble in water due to its polar phosphate groups.

Chemical Properties

  • Stability: Relatively stable under physiological conditions but sensitive to hydrolysis if not properly stored.
  • Reactivity: Reacts with nucleophiles due to the presence of phosphate groups, making it an active participant in biochemical pathways.
Applications

Scientific Uses

4-Diphosphocytidyl-2-C-methyl-D-erythritol has several important applications:

  1. Antimicrobial Research: Its unique presence in microbial pathways makes it a target for developing new antimicrobial agents aimed at inhibiting pathogens without affecting human cells .
  2. Biochemical Studies: Used as a substrate in studies investigating enzyme kinetics and metabolic pathways related to isoprenoid biosynthesis.
  3. Agricultural Applications: Potential use in developing herbicides targeting specific metabolic pathways in plants.
Biochemical Context and Biosynthetic Pathways

Role of CDP-ME in the Methylerythritol Phosphate (MEP) Pathway

4-Diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) is a pivotal intermediate in the methylerythritol phosphate (MEP) pathway, a metabolic route exclusively used by many bacteria and plant chloroplasts for synthesizing isoprenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) [1] [4]. The MEP pathway initiates with the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), catalyzed by DXP synthase. DXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by IspC (DXP reductoisomerase) [9]. MEP undergoes cytidylation via IspD (MEP cytidylyltransferase), yielding CDP-ME [1] [8].

CDP-ME is subsequently phosphorylated at its 2-hydroxy position by CDP-ME kinase (IspE), generating 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P) [6] [8]. This reaction requires ATP as a phosphate donor and is Mg²⁺-dependent. CDP-ME2P is then cyclized by IspF to form 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP), releasing cytidine monophosphate (CMP) [2] [4]. The latter steps involve reductive ring opening (IspG) and reduction (IspH) to produce IPP and DMAPP.

Regulatory studies reveal that CDP-ME2P conversion by IspF is modulated by pathway intermediates. MEP activates IspF, increasing its kcat/Km from 0.18 μM⁻¹ min⁻¹ to 0.86 μM⁻¹ min⁻¹, while farnesyl diphosphate (FDP) inhibits the IspF-MEP complex, suggesting feedback regulation [4].

Table 1: Key Enzymes and Reactions in the MEP Pathway Involving CDP-ME

EnzymeReactionProduct
IspDCytidylyl transfer from CTP to MEPCDP-ME
IspEATP-dependent phosphorylation of CDP-ME at C2-OHCDP-ME2P
IspFCyclization of CDP-ME2P with CMP releaseMEcDP

Comparative Biochemistry: MEP vs. Mevalonate (MVA) Pathways in Isoprenoid Biosynthesis

Isoprenoid biosynthesis occurs via two evolutionarily distinct pathways: the MEP pathway (non-mevalonate) and the mevalonate (MVA) pathway. The MEP pathway operates in Gram-negative bacteria (e.g., Escherichia coli), some Gram-positive bacteria (e.g., Mycobacterium tuberculosis), apicomplexan parasites (e.g., Plasmodium falciparum), and plant plastids. In contrast, the MVA pathway is utilized by eukaryotes (including humans), archaea, fungi, and other Gram-positive bacteria (e.g., Staphylococcus aureus) [1] [7] [10].

CDP-ME is exclusive to the MEP pathway and has no counterpart in the MVA route. The MVA pathway generates IPP/DMAPP via acetyl-CoA condensation to form mevalonate, followed by phosphorylation and decarboxylation. Conversely, the MEP pathway converts pyruvate and glyceraldehyde 3-phosphate into IPP/DMAPP through CDP-ME and other phosphorylated intermediates [1] [9]. Enzymes like IspE and IspF (acting on CDP-ME/CDP-ME2P) are absent in the MVA pathway, making them targets for antimicrobial development. For example, Mycobacterium tuberculosis IspE is structurally distinct from human kinases, with unique ATP and CDP-ME binding pockets confirmed by crystallography [7] [8].

Table 2: Key Differences Between MEP and MVA Pathways

FeatureMEP PathwayMVA Pathway
Initial SubstratesPyruvate + Glyceraldehyde 3-phosphateAcetyl-CoA
Key IntermediatesMEP, CDP-ME, CDP-ME2P, MEcDPMevalonate, IPP
CDP-ME RoleEssential phosphorylation/cyclization substrateAbsent
OrganismsGram-negative bacteria, Plasmodium, plantsMammals, fungi, Gram-positive bacteria

Taxonomic Distribution of MEP Pathway Utilization

The MEP pathway is phylogenetically widespread but absent in mammals, driving its exploration for antibiotic development. Key groups utilizing this pathway include:

  • Gram-Negative Bacteria: Universally dependent on the MEP pathway (e.g., Pseudomonas aeruginosa, Salmonella enterica) [1].
  • Apicomplexan Parasites: Plasmodium falciparum and Toxoplasma gondii rely solely on this route [4] [10].
  • Cyanobacteria and Algae: Use the pathway for photosynthetic pigment synthesis [7].
  • Plant Chloroplasts: Localized to plastids for monoterpene and diterpene production [4].
  • Select Gram-Positive Bacteria: Including significant pathogens like Mycobacterium tuberculosis and Bacillus subtilis [7] [8].

Gene disruption studies confirm the pathway’s essentiality. In Mycobacterium smegmatis, IspE (which phosphorylates CDP-ME) cannot be knocked out without a rescue plasmid, proving its critical role in bacterial survival [8]. The taxonomic distribution underscores CDP-ME’s relevance as a marker for organisms susceptible to MEP pathway inhibitors.

Table 3: Taxonomic Distribution of MEP Pathway Enzymes

Organism GroupExamplesPathway Essential?
Gram-Negative BacteriaEscherichia coli, Vibrio choleraeYes
Gram-Positive BacteriaMycobacterium tuberculosisYes
Apicomplexan ParasitesPlasmodium falciparumYes
PlantsArabidopsis thalianaYes (in chloroplasts)

Compound Names Mentioned:

  • 4-Diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME)
  • Isopentenyl diphosphate (IPP)
  • Dimethylallyl diphosphate (DMAPP)
  • 2-C-methyl-D-erythritol 4-phosphate (MEP)
  • 4-Diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P)
  • 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP)
  • Farnesyl diphosphate (FDP)

Properties

CAS Number

263016-94-0

Product Name

4-CDP-2-C-methyl-D-erythritol

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S)-2,3,4-trihydroxy-3-methylbutyl] hydrogen phosphate

Molecular Formula

C14H25N3O14P2

Molecular Weight

521.31 g/mol

InChI

InChI=1S/C14H25N3O14P2/c1-14(23,6-18)8(19)5-29-33(26,27)31-32(24,25)28-4-7-10(20)11(21)12(30-7)17-3-2-9(15)16-13(17)22/h2-3,7-8,10-12,18-21,23H,4-6H2,1H3,(H,24,25)(H,26,27)(H2,15,16,22)/t7-,8-,10-,11-,12-,14+/m1/s1

InChI Key

YFAUKWZNPVBCFF-XHIBXCGHSA-N

SMILES

CC(CO)(C(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)O)O

Canonical SMILES

CC(CO)(C(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)O)O

Isomeric SMILES

C[C@](CO)([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)O)O

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